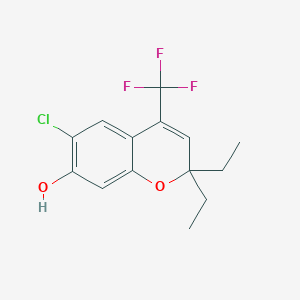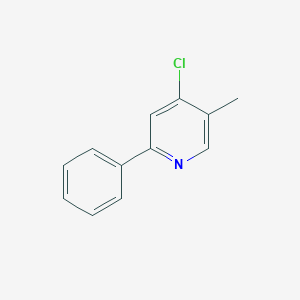![molecular formula C36H28N6O6 B12532969 N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes two quinoline moieties linked by an oxamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with oxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the quinoline rings can be oxidized to form quinone derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moieties can intercalate with DNA, disrupting its structure and function. Additionally, the hydroxy and oxo groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. These mechanisms contribute to the compound’s potential antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
4-hydroxy-2-oxo-1-phenylquinoline: A precursor in the synthesis of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide.
Quinoline-2,4-dione: Shares structural similarities with the quinoline moieties in the compound.
N,N’-bis(quinolin-2-yl)oxamide: Another oxamide derivative with quinoline groups.
Uniqueness
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide is unique due to its dual quinoline structure linked by an oxamide bridge, which imparts distinct chemical and biological properties
属性
分子式 |
C36H28N6O6 |
|---|---|
分子量 |
640.6 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide |
InChI |
InChI=1S/C36H28N6O6/c1-21(29-31(43)25-17-9-11-19-27(25)41(35(29)47)23-13-5-3-6-14-23)37-39-33(45)34(46)40-38-22(2)30-32(44)26-18-10-12-20-28(26)42(36(30)48)24-15-7-4-8-16-24/h3-20,43-44H,1-2H3,(H,39,45)(H,40,46)/b37-21+,38-22+ |
InChI 键 |
IQVQVGCIDDCVSM-DITNJDIQSA-N |
手性 SMILES |
C/C(=N\NC(=O)C(=O)N/N=C(/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O)\C)/C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O |
规范 SMILES |
CC(=NNC(=O)C(=O)NN=C(C)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O)C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


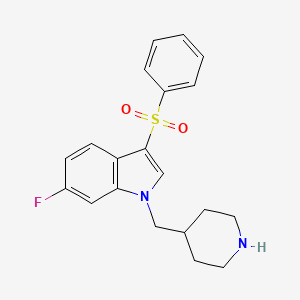
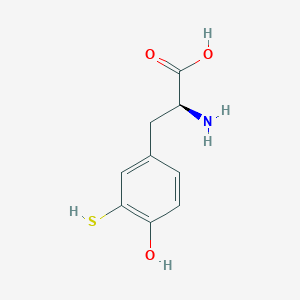
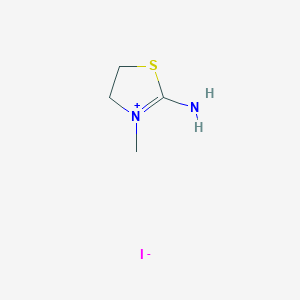
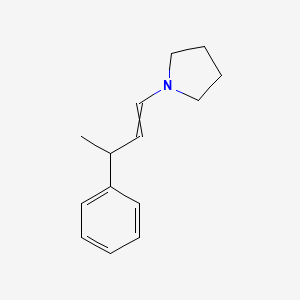
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
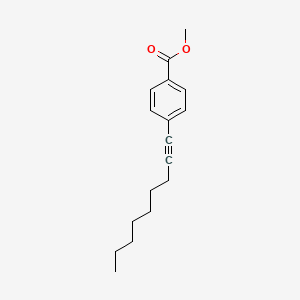
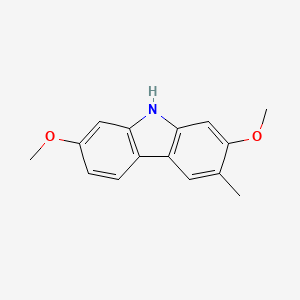
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
